molecular formula C20H22N4O5 B15151508 2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide

2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide

Cat. No.: B15151508
M. Wt: 398.4 g/mol
InChI Key: AUJKCWDNPOLIMA-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexylamino group, a 4-methylphenyl group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by the introduction of the cyclohexylamino and 4-methylphenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amine and aromatic groups can interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzene
  • N-(4-methylphenyl)-3,5-dinitrobenzamide
  • 2-(cyclohexylamino)-3,5-dinitrobenzamide

Uniqueness

2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexylamino and 4-methylphenyl groups differentiates it from other similar compounds, providing unique properties and applications.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C20H22N4O5/c1-13-7-9-15(10-8-13)22-20(25)17-11-16(23(26)27)12-18(24(28)29)19(17)21-14-5-3-2-4-6-14/h7-12,14,21H,2-6H2,1H3,(H,22,25)

InChI Key

AUJKCWDNPOLIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC3CCCCC3

Origin of Product

United States

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